molecular formula C16H28N2O2S2 B054329 (E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide CAS No. 112614-14-9

(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide

Cat. No. B054329
M. Wt: 344.5 g/mol
InChI Key: HDSNHLKSQJFDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as HNE-2 and is a derivative of the fatty acid, linoleic acid. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of HNE-2 is not fully understood. However, studies have shown that HNE-2 can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HNE-2 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and apoptosis.

Biochemical And Physiological Effects

HNE-2 has been shown to possess various biochemical and physiological effects. Studies have shown that HNE-2 can induce oxidative stress in cancer cells, leading to the activation of the p53 pathway. HNE-2 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.

Advantages And Limitations For Lab Experiments

One of the primary advantages of HNE-2 is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of HNE-2 is its potential toxicity. Further research is needed to determine the optimal dosage and administration of HNE-2 to minimize its toxicity.

Future Directions

There are several future directions for research on HNE-2. One potential direction is the development of HNE-2-based cancer therapies. Another potential direction is the investigation of the potential applications of HNE-2 in other fields, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Conclusion
In conclusion, HNE-2 is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of HNE-2 has been optimized to produce high yields, making it a viable option for large-scale production. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.

Synthesis Methods

The synthesis of HNE-2 involves the reaction of linoleic acid with N-ethylmaleimide and sodium borohydride. The resulting product is then reacted with N-ethylmaleimide and 2-aminoethanethiol to produce HNE-2. This process has been optimized to produce high yields of HNE-2, making it a viable option for large-scale production.

Scientific Research Applications

HNE-2 has been shown to possess various biological activities, making it a promising candidate for research in various fields. One of the primary applications of HNE-2 is in cancer research. Studies have shown that HNE-2 can inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies.

properties

CAS RN

112614-14-9

Product Name

(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide

Molecular Formula

C16H28N2O2S2

Molecular Weight

344.5 g/mol

IUPAC Name

(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide

InChI

InChI=1S/C16H28N2O2S2/c1-3-5-7-9-15(19)17-11-13-21-22-14-12-18-16(20)10-8-6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,17,19)(H,18,20)/b9-7+,10-8+

InChI Key

HDSNHLKSQJFDSY-UHFFFAOYSA-N

Isomeric SMILES

CCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCC

SMILES

CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC

Canonical SMILES

CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC

synonyms

BHAED
bis(2-(2-hexenoylamino)ethyl) disulfide

Origin of Product

United States

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